Product packaging for 2-Cyanopyridine-3-sulfonyl chloride(Cat. No.:CAS No. 1060801-06-0)

2-Cyanopyridine-3-sulfonyl chloride

Cat. No.: B1527055
CAS No.: 1060801-06-0
M. Wt: 202.62 g/mol
InChI Key: QZSSOVKSSCLNSM-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Chloride Functional Groups in Organic Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of organic synthesis, prized for its high reactivity and versatility. biosynth.commagtech.com.cn As a powerful electrophile, the sulfur atom in a sulfonyl chloride is highly susceptible to attack by a wide range of nucleophiles. magtech.com.cn This reactivity is fundamental to its primary role in forming sulfonamides and sulfonic esters, two classes of compounds with immense importance in medicinal chemistry and materials science. ekb.eg

The reaction with primary or secondary amines yields sulfonamides, a scaffold present in numerous clinically approved drugs. ekb.eg Similarly, reaction with alcohols produces sulfonic esters. magtech.com.cn The sulfonyl group's strong electron-withdrawing nature makes the chlorine atom an excellent leaving group, facilitating these transformations. magtech.com.cn Beyond direct derivatization, the sulfonyl group can be used as a protecting group for amines or to introduce other sulfur-containing functionalities into a molecule. magtech.com.cn This versatility makes sulfonyl chlorides indispensable reagents for chemists seeking to construct complex molecular architectures with specific functions. magtech.com.cnnih.gov

The Pyridine (B92270) Heterocyclic System in Medicinal and Agrochemical Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in the design of bioactive molecules. agropages.comsemanticscholar.org Its presence is ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals. agropages.com The inclusion of a pyridine motif can significantly enhance the pharmacological properties of a drug molecule, such as improving biochemical potency, metabolic stability, and aqueous solubility. tandfonline.com

In medicinal chemistry, pyridine derivatives are integral to numerous therapeutic agents, including anticancer drugs, antivirals, and central nervous system agents. tandfonline.com A review of drugs approved by the U.S. Food and Drug Administration (FDA) over a recent decade revealed that a significant number of new molecular entities contained a pyridine ring, with a large portion targeting cancer. tandfonline.com

In the agrochemical sector, pyridine-based compounds are crucial for the development of modern pesticides, including fungicides, herbicides, and insecticides. agropages.com These compounds often exhibit high efficacy against target pests with lower toxicity to non-target organisms, aligning with the demand for more environmentally compatible crop protection solutions. agropages.com The structural modifications enabled by the pyridine ring allow for the fine-tuning of a molecule's activity and selectivity. semanticscholar.org For instance, 2-chloro-3-cyanopyridine (B134404) is a vital intermediate for synthesizing several important drugs and pesticides. google.com

Overview of Research Directions for 2-Cyanopyridine-3-sulfonyl chloride and Related Derivatives

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its chemical structure suggests clear directions for its application as a synthetic intermediate. The compound is available from chemical suppliers for research purposes, indicating its utility as a building block in discovery chemistry. biosynth.com

The primary research direction for this compound is undoubtedly its use in synthesizing more complex molecules. The highly reactive sulfonyl chloride group is poised for reaction with various nucleophiles to create a library of 3-substituted-sulfonyl-2-cyanopyridine derivatives. For example, its reaction with amines or anilines would yield a series of novel sulfonamides. These resulting sulfonamides, which combine the features of a cyanopyridine and a sulfonamide, are of interest in drug discovery. Sulfonamides are a well-established pharmacophore, and compounds containing this group have been investigated for a wide range of therapeutic applications, including as anticancer and antidiabetic agents. ekb.egnih.gov

Research on closely related isomers, such as 3-cyanopyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride, highlights their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. googleapis.combiosynth.comresearchgate.net For instance, pyridine-3-sulfonyl chloride is an important intermediate for producing the acid secretion inhibitor Vonoprazan. patsnap.com

Furthermore, studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown their potential as carbonic anhydrase inhibitors and in the development of anticancer agents. tandfonline.comnih.govscispace.com This suggests that derivatives synthesized from this compound could be screened for a wide array of biological activities. The cyano group itself can be a site for further chemical transformation or can contribute to the binding of the molecule to biological targets. thieme-connect.de Given the established importance of both the pyridine ring and the sulfonyl chloride functional group, this compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds with potential applications in medicinal and agrochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O2S B1527055 2-Cyanopyridine-3-sulfonyl chloride CAS No. 1060801-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSSOVKSSCLNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-06-0
Record name 2-cyanopyridine-3-sulfonyl chloride
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Synthetic Methodologies for 2 Cyanopyridine 3 Sulfonyl Chloride

Historical Perspectives and Evolution of Synthetic Routes

Historically, the synthesis of complex substituted pyridines has evolved from classical, often harsh, methods to more sophisticated and selective modern techniques. Early approaches to functionalizing pyridine (B92270) rings often resulted in mixtures of isomers and required stringent purification processes. For a molecule like 2-cyanopyridine-3-sulfonyl chloride, a historical approach would have likely involved separate, multi-step introductions of the cyano and sulfonyl chloride groups onto a pre-existing pyridine ring.

The evolution of synthetic strategies has been driven by the need for greater efficiency, selectivity, and milder reaction conditions. The development of methods for the direct and selective introduction of functional groups, such as the cyano and sulfonyl chloride moieties, has been pivotal. While direct synthesis of the title compound is not prominent in literature, the evolution of methods for preparing key intermediates like 2-chloro-3-cyanopyridine (B134404) and 3-aminopyridine (B143674) derivatives has paved the way for its plausible synthesis. The progression has moved towards catalytic systems and the use of activating groups to control regioselectivity, which is crucial when dealing with a deactivated ring system like a cyanopyridine.

Strategic Design of Precursors and Reactant Selection

The synthesis of this compound is most logically achieved through the strategic preparation of functionalized pyridine precursors, followed by the introduction of the sulfonyl chloride group.

Direct Chlorosulfonation Approaches

Direct chlorosulfonation of 2-cyanopyridine (B140075) to introduce a sulfonyl chloride group at the 3-position is a challenging prospect. The cyano group is strongly deactivating, making the pyridine ring less susceptible to electrophilic substitution. Furthermore, chlorosulfonation reactions are often aggressive and can lead to a mixture of isomers and decomposition of the starting material.

The synthesis of the related pyridine-3-sulfonyl chloride often starts from pyridine-3-sulfonic acid, which is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.comgoogleapis.com However, the direct sulfonation of pyridine itself can lead to a mixture of isomers, and the presence of a deactivating cyano group at the 2-position would likely hinder a clean reaction at the 3-position. google.com A plausible, though likely low-yielding, approach could involve the direct reaction of 2-cyanopyridine with chlorosulfonic acid, but this would require significant optimization to control regioselectivity and minimize side reactions.

Preparation from Substituted Pyridine Derivatives

A more strategic and likely successful approach involves the use of a pre-functionalized pyridine ring. Two key precursors stand out: 2-chloro-3-cyanopyridine and 3-amino-2-cyanopyridine.

The synthesis of 2-chloro-3-cyanopyridine is well-documented and can be achieved through various methods. One common route involves the oxidation of 3-cyanopyridine (B1664610) to its N-oxide, followed by chlorination. google.compatsnap.com The N-oxide activates the pyridine ring for substitution. Chlorinating agents such as phosphorus oxychloride, thionyl chloride, or bis(trichloromethyl)carbonate can be employed. google.com The use of bis(trichloromethyl)carbonate is considered a safer alternative to phosphorus-based reagents, avoiding the generation of significant phosphorus-containing waste. google.com

Another important precursor is 3-amino-2-cyanopyridine . The Sandmeyer reaction provides a classic method for converting an amino group into a sulfonyl chloride. This would involve the diazotization of 3-amino-2-cyanopyridine, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. nih.gov The synthesis of 3-amino-2-cyanopyridine itself can be accomplished through various routes, often involving multi-component reactions.

Role of Activating Agents and Cyanide Sources in Precursor Synthesis

The introduction of the cyano group at the 2-position of a pyridine ring often requires activation of the ring or the use of specific cyanide sources.

Activating Agents: As mentioned, the formation of a pyridine N-oxide is a common strategy to activate the pyridine ring for nucleophilic substitution at the 2- and 6-positions. thieme-connect.de For the synthesis of 2-chloro-3-cyanopyridine, the N-oxide of 3-cyanopyridine is a key intermediate. google.compatsnap.com Other activating agents can include acyl groups.

Cyanide Sources: A variety of cyanide sources can be used to introduce the cyano group. These include hydrogen cyanide, alkali metal cyanides (e.g., potassium cyanide, sodium cyanide), and metal cyanides (e.g., copper(I) cyanide). thieme-connect.deepo.org The choice of cyanide source can depend on the specific reaction and the nature of the starting material. For instance, the substitution of a halogen at the 2-position with a cyano group is a common strategy. epo.org The direct cyanation of pyridines can also be achieved by treating the pyridine with an activating agent followed by a cyanide source. thieme-connect.de

Optimization of Reaction Parameters and Yield Enhancement

For the synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide, several parameters can be optimized. The choice of chlorinating agent, reaction temperature, and reaction time are crucial. For example, when using bis(trichloromethyl)carbonate as the chlorinating agent, the reaction temperature is typically maintained between 30-75°C. google.com The molar ratio of the reactants, including the organic base used to neutralize the acid formed during the reaction, also plays a significant role in maximizing the yield. google.com

In the potential Sandmeyer reaction of 3-amino-2-cyanopyridine , the temperature of the diazotization step is critical and is typically kept low (around 0-5°C) to prevent the decomposition of the diazonium salt. The subsequent reaction with sulfur dioxide and copper(I) chloride also requires careful temperature control to ensure a good yield of the sulfonyl chloride. nih.gov

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of the reactions involved in the synthesis of this compound and its precursors.

In the synthesis of 2-chloro-3-cyanopyridine from its N-oxide, a range of organic solvents can be used, including chlorinated hydrocarbons (e.g., chloroform, dichloroethane, dichloromethane), ethers (e.g., tetrahydrofuran, 1,4-dioxane), and hydrocarbons (e.g., petroleum ether, hexane, cyclohexane). google.com The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and the formation of byproducts.

For the cyanation of 2-halopyridines, the reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). epo.org However, processes have been developed that utilize water as a solvent, which is more environmentally benign and can simplify the work-up procedure. epo.org In some cases, the reaction can even be performed without a solvent. epo.org

The following table summarizes some of the solvents used in the synthesis of relevant precursors:

Precursor SynthesisSolvent(s)Reference(s)
2-Chloro-3-cyanopyridine from 3-cyanopyridine N-oxideChloroform, Dichloroethane, Dichloromethane, Tetrahydrofuran, 1,4-Dioxane, Petroleum ether, Hexane, Cyclohexane, Ketones google.com
Cyanation of 2-halopyridinesDimethyl sulfoxide, Dimethylformamide, Water epo.org
Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-sulfonic acidPhosphorus oxychloride, Toluene (B28343) googleapis.com

Temperature and Pressure Control in Industrial and Laboratory Scale Syntheses

The synthesis of pyridine sulfonyl chlorides, including this compound, requires stringent control over temperature and pressure to ensure optimal yields, purity, and safety. In laboratory-scale syntheses, reactions are often conducted at precisely controlled low temperatures. For instance, the diazotization of an aminopyridine precursor is typically carried out at temperatures between 0-5°C. google.com This low temperature is critical for the stability of the intermediate diazonium salt, which can be prone to decomposition at higher temperatures, leading to reduced product yield and the formation of unwanted byproducts. google.com

On an industrial scale, the challenges of temperature and pressure control are magnified due to larger reaction volumes and the exothermic nature of many of the reaction steps. For the production of related compounds like pyridine-3-sulfonyl chloride, the diazotization reaction is also maintained at low temperatures, such as -10°C to 5°C. patsnap.com Following this, the subsequent reaction steps are also temperature-controlled. The use of specialized reactors with efficient heat exchange systems is standard to manage the heat generated and maintain the desired reaction temperature. Pressure is typically kept at atmospheric conditions, although careful monitoring is necessary, especially when gaseous reagents or byproducts are involved.

Table 1: Temperature Control in Pyridine Sulfonyl Chloride Synthesis

ScaleReaction StepTypical Temperature RangeKey Considerations
Laboratory Diazotization0-5°C google.comStability of diazonium salt intermediate. google.com
Industrial Diazotization-10°C to 5°C patsnap.comManagement of exotherms in large volumes.
Industrial Chlorination with PCl₅~100 to 140°C google.comReaction completion and solvent reflux. google.com

Catalytic Systems and Their Impact on Synthetic Pathways

Catalytic systems are integral to modern synthetic pathways for producing pyridine sulfonyl chlorides, offering improved efficiency and selectivity. A common route involves a Sandmeyer-type reaction, where a diazonium salt derived from an aminopyridine is converted to the sulfonyl chloride. This conversion is often catalyzed by copper salts, such as cuprous chloride (CuCl). google.comgoogle.com The catalyst facilitates the introduction of the sulfonyl chloride group, enhancing the reaction rate and yield. google.com

The mechanism is believed to involve a single electron transfer (SET) from the copper catalyst to the diazonium salt. nih.gov The choice of catalyst and its concentration can have a significant impact on the reaction's success. For example, in the synthesis of pyridine-3-sulfonyl chloride, the molar ratio of the diazonium salt intermediate to the cuprous chloride catalyst is carefully controlled, often in the range of 1:0.005 to 1:0.01, to ensure an efficient reaction. google.com More recent advancements have explored palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids, which could offer alternative pathways with high functional group tolerance under mild conditions. nih.gov Photocatalysis using heterogeneous catalysts like potassium poly(heptazine imide) also represents an emerging, more sustainable alternative to traditional metal catalysts. nih.gov

Table 2: Catalytic Systems in Pyridine Sulfonyl Chloride Synthesis

CatalystReaction TypeSynthetic PathwayImpact on Synthesis
Cuprous Chloride (CuCl) Sandmeyer-type reaction nih.govDiazonium salt conversion google.comEnhances reaction rate and yield. google.com
Palladium Catalysts Cross-coupling nih.govFrom arylboronic acids nih.govHigh functional group tolerance, mild conditions. nih.gov
Potassium Poly(heptazine imide) Photocatalysis nih.govDiazonium salt conversion nih.govSustainable, recyclable, metal-free alternative. nih.gov

Principles of Green Chemistry in Synthetic Pathway Development

The application of green chemistry principles to the synthesis of this compound and related compounds is driven by the need to develop more environmentally friendly and sustainable industrial processes. google.compatsnap.com

Strategies for Minimizing Hazardous Byproduct Formation

A primary goal of green chemistry is to minimize or eliminate the generation of hazardous substances. yale.edu Traditional methods for synthesizing sulfonyl chlorides often employ reagents like phosphorus pentachloride (PCl₅) or thionyl chloride in stoichiometric amounts, which can produce significant quantities of corrosive and hazardous waste, such as phosphorus-containing waste and acidic wastewater. google.comgoogle.com

Strategies to mitigate this include developing synthetic routes with higher atom economy and avoiding hazardous reagents. One approach is the use of catalytic systems that allow for more selective reactions and reduce the need for harsh chemicals. google.com For instance, a patented method for pyridine-3-sulfonyl chloride aims to reduce the "three wastes" (waste gas, wastewater, and solid waste) by using a more stable diazonium salt intermediate, which reduces side reactions and simplifies purification. google.com Another strategy involves replacing hazardous chlorinating agents. For example, the use of bis(trichloromethyl)carbonate as a chlorinating reagent is considered safer and avoids the generation of sulfur dioxide or phosphorus-containing wastewater. google.com Process optimization, such as the stepwise or continuous addition of reagents like PCl₅, can also help to reduce the formation of byproducts and improve yield. google.com

Implementation of Sustainable Reagents and Processes

The move towards sustainability in chemical synthesis involves adopting greener reagents, solvents, and energy sources. nih.gov In the context of pyridine sulfonyl chloride synthesis, this includes replacing hazardous solvents like benzene, a known carcinogen, with safer alternatives. yale.eduorgsyn.org An improved method for producing pyridine-3-sulfonyl chloride utilizes chlorobenzene (B131634) or trifluoromethylbenzene as solvents, which are considered more environmentally acceptable than options like phosphorus oxychloride or toluene used in older methods. googleapis.com

Furthermore, developing processes that operate under milder conditions contributes to sustainability. Photocatalytic methods, for example, can harness visible light to drive reactions, offering a green alternative to energy-intensive classical methods. nih.gov The use of recyclable, heterogeneous catalysts, such as certain carbon nitrides, further enhances the sustainability of the process by allowing for easy separation and reuse. nih.gov The development of one-pot, multi-component reactions also represents a green approach by reducing the number of separate reaction and purification steps, thereby saving energy and reducing waste. nih.gov

Chemical Reactivity and Transformational Studies of 2 Cyanopyridine 3 Sulfonyl Chloride

Functional Group Interconversions and Derivatization Strategies of 2-Cyanopyridine-3-sulfonyl chloride

The reactivity of this compound is primarily dictated by the two functional groups present: the sulfonyl chloride and the cyano group. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. The cyano group, while less reactive, can also participate in various transformations, offering further avenues for derivatization.

The primary strategies for functional group interconversion and derivatization of this compound revolve around the transformation of the sulfonyl chloride moiety into sulfonamides, sulfonate esters, and other sulfur-containing functionalities. Additionally, the cyano group and the pyridine (B92270) ring itself can be targeted for modification, although these transformations are generally less common for this specific substrate.

Conversion of the Sulfonyl Chloride Group

The sulfonyl chloride group is an excellent leaving group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of most derivatization strategies for this compound.

Synthesis of Sulfonamides:

The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. scispace.comijpsr.com This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids, which facilitates their purification.

While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides suggests that it would readily react with various amines to form the corresponding N-substituted 2-cyano-3-pyridinesulfonamides. epo.org The reaction is influenced by the nucleophilicity and steric hindrance of the amine. google.com

Reaction with Primary Amines: Primary amines react with this compound to yield secondary sulfonamides. These products contain an acidic N-H proton, rendering them soluble in aqueous alkali. epo.org

Reaction with Secondary Amines: Secondary amines afford tertiary sulfonamides upon reaction with the sulfonyl chloride. These products lack an acidic proton and are consequently insoluble in alkali. epo.org

Illustrative Reactions for Sulfonamide Formation:

The following table illustrates the expected products from the reaction of this compound with various amines, based on the general reactivity of sulfonyl chlorides.

Amine ReactantProductExpected Observations
AnilineN-phenyl-2-cyanopyridine-3-sulfonamideFormation of a solid product.
DiethylamineN,N-diethyl-2-cyanopyridine-3-sulfonamideFormation of a product insoluble in alkali.
BenzylamineN-benzyl-2-cyanopyridine-3-sulfonamideFormation of a solid product.

Synthesis of Sulfonate Esters:

The reaction of sulfonyl chlorides with alcohols in the presence of a base, such as pyridine, yields sulfonate esters. This transformation is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. While specific examples for this compound are scarce, the general principle applies.

Illustrative Reaction for Sulfonate Ester Formation:

Alcohol ReactantProduct
MethanolMethyl 2-cyanopyridine-3-sulfonate
EthanolEthyl 2-cyanopyridine-3-sulfonate
PhenolPhenyl 2-cyanopyridine-3-sulfonate

Derivatization Involving the Cyano Group

The cyano group on the pyridine ring offers additional possibilities for derivatization, although it is generally less reactive than the sulfonyl chloride.

Reactions with Thiol Nucleophiles:

Recent research has shown that 2-cyanopyridine (B140075) derivatives can react with thiol nucleophiles, such as cysteine-containing peptides, under mild aqueous conditions. This reaction proceeds via nucleophilic addition of the thiol to the cyano group, followed by intramolecular cyclization to form a stable thiazoline (B8809763) ring. This "click-like" reaction is highly selective for 1,2-aminothiols and represents a powerful strategy for bioconjugation. It is plausible that this compound or its sulfonamide derivatives could undergo similar transformations, allowing for the attachment of thiol-containing molecules.

Hydrolysis of the Cyano Group:

The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This transformation would provide access to 2-carboxypyridine-3-sulfonic acid or 2-carbamoylpyridine-3-sulfonic acid derivatives, further expanding the range of accessible compounds.

Applications of 2 Cyanopyridine 3 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

2-Cyanopyridine-3-sulfonyl chloride serves as a bifunctional building block for synthesizing intricate heterocyclic compounds. The strategic placement of the cyano and sulfonyl chloride groups allows for sequential or one-pot reactions to build fused ring systems of significant interest in medicinal chemistry and materials science.

The sulfonyl chloride group is typically the first point of reaction, acting as a handle to introduce a variety of substituents. Its reaction with primary or secondary amines, for instance, yields the corresponding 2-cyanopyridine-3-sulfonamides. This transformation is not only a method for linking molecular fragments but can also be a strategic step to modulate the electronic properties of the molecule or to install a group that will participate in a subsequent cyclization.

The 2-cyano group is a classic precursor for the synthesis of fused pyridines. It can act as an electrophilic center or be transformed into other functional groups, such as an amidine or a carboxylic acid amide, which are then used to close a new ring onto the pyridine (B92270) core. The reactivity of 2-cyanopyridines is often enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.govrsc.org This makes the sulfonyl chloride (or the resulting sulfonamide) group at the 3-position beneficial for facilitating the cyclization reactions involving the cyano group.

A critical application of this building block involves its potential conversion into 2-amino-3-cyanopyridine (B104079) derivatives. The 2-amino-3-cyanopyridine scaffold is a highly versatile and widely utilized intermediate in the synthesis of a multitude of fused heterocyclic systems due to its inherent reactivity. ijpsr.comresearchgate.net A plausible, though not explicitly documented, synthetic route would involve the conversion of the sulfonyl chloride to a sulfonamide, followed by a reaction sequence to replace the sulfonyl group with an amino group, thus generating the key 2-amino-3-cyanopyridine intermediate for further elaboration.

Table 1: Key Reactive Intermediates and Scaffolds

Compound Name Structure Key Application
This compound Starting material for introducing sulfonamide linkages and as a precursor to fused heterocycles.
2-Cyanopyridine-3-sulfonamide (B1380288) Stable intermediate formed by reacting the sulfonyl chloride with an amine; precursor to further transformations.

Synthesis of Fused Pyridine Systems

The true synthetic power of this compound is realized in its application as a precursor for various fused pyridine systems. By leveraging the reactivity of its functional groups, it provides access to important heterocyclic cores.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant anticancer activities. nih.govgoogle.com

The synthesis of the pyrido[2,3-d]pyrimidine ring system frequently relies on the cyclization of 2-amino-3-cyanopyridine precursors. In a common method, a 2-amino-3-cyanopyridine derivative is treated with reagents like formic acid, formamide (B127407), or acetic anhydride. nih.govnih.gov The amino group and the adjacent cyano group of the precursor react to form the fused pyrimidine (B1678525) ring.

For example, 2-amino-3-cyanopyridine derivatives can undergo intramolecular cyclization with formamide or formic acid to yield the corresponding pyrido[2,3-d]pyrimidin-4-amine (B1601162) or pyrido[2,3-d]pyrimidin-4-one structures. rsc.orgnih.gov

Table 2: Example Synthesis of a Pyrido[2,3-d]pyrimidine from a Cyanopyridine Precursor

Starting Material Reagent(s) Product Research Finding
2-Oxo-pyridine-3,5-dicarbonitriles Formic acid / H₂SO₄ Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione The precursor is cyclized to form the fused pyrimidine ring. nih.gov

Given these established routes, this compound can be considered a valuable starting material for these systems by serving as a precursor to the essential 2-amino-3-cyanopyridine intermediate.

Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic motif found in a wide range of biologically active molecules, including compounds with antiviral, antitumor, and anti-inflammatory properties. nih.gov

The construction of this ring system is often achieved through the condensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. nih.govgoogle.com An alternative and powerful strategy involves the use of 2-amino-3-cyanopyridine derivatives. A review on the chemistry of 2-amino-3-cyanopyridines highlights their conversion into pyrazolo[3,4-b]pyridines. For instance, treatment of a 2-amino-3-cyanopyridine with hydrazine (B178648) can lead to the formation of a 3-amino-1H-pyrazolo[3,4-b]pyridine, where the hydrazine reacts with the cyano group and the pyridine nitrogen is displaced to form the fused pyrazole (B372694) ring.

Therefore, by providing a synthetic route to the 2-amino-3-cyanopyridine intermediate, this compound can facilitate access to the medicinally relevant pyrazolo[3,4-b]pyridine core.

Triazolo[1,5-a]pyridine Derivatives

Triazolo[1,5-a]pyridines are fused heterocyclic compounds containing a bridgehead nitrogen atom. This scaffold is of interest in medicinal chemistry, with derivatives showing potential as α-glucosidase inhibitors and possessing other pharmacological activities. thieme-connect.de

Established synthetic routes to this system often begin with 2-aminopyridines. organic-chemistry.org These precursors can be converted to N-(pyrid-2-yl)amidoximes, which then undergo cyclization to form the triazolo[1,5-a]pyridine ring. Another approach involves the reaction of 2-hydrazinopyridines with various reagents to build the triazole ring. organic-chemistry.org

The versatile 2-amino-3-cyanopyridine intermediate can also be transformed into triazolo[1,5-a]pyridine derivatives. This highlights another potential application for this compound as a starting material, contingent on its conversion to the 2-amino-3-cyanopyridine scaffold.

Intermediate in Multi-Step Total Syntheses

While the fused heterocyclic systems derived from this compound, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are integral components of many complex drug molecules and natural products, the direct use of this compound as a starting intermediate in documented multi-step total syntheses is not widely reported in the literature. Its role is more foundational, providing access to key building blocks that are then carried forward in complex synthetic campaigns. Its value lies in the potential to create substituted heterocyclic cores that can be further elaborated, rather than appearing as a specific, named intermediate in a published total synthesis route.

Development of Novel Organic Reagents and Catalytic Systems

The primary application of this compound in organic synthesis is as a structural building block rather than as a reagent or catalyst. Sulfonyl chlorides, in general, are employed as reagents for the sulfonylation of various nucleophiles. nih.gov However, the specific structure of this compound lends itself to the construction of molecular frameworks.

There is potential for its derivatives to be explored in the development of new chemical entities. For example, pyridines and pyrimidines bearing sulfonamide moieties have been investigated for their catalytic activity and as ligands in coordination chemistry. nih.gov While there are no specific reports on the use of this compound for these purposes, it represents an unexplored area where the unique electronic and structural features of its derivatives could be harnessed for applications in catalysis or materials science.

Research on Pharmaceutical and Biological Applications of 2 Cyanopyridine 3 Sulfonyl Chloride Derivatives

Medicinal Chemistry and Drug Discovery

The unique structural features of 2-cyanopyridine-3-sulfonyl chloride, namely the presence of a reactive sulfonyl chloride group and a cyano group on a pyridine (B92270) ring, make it a versatile building block in drug discovery.

The reaction of this compound with various primary and secondary amines is a common strategy to generate a library of novel sulfonamide derivatives. This synthetic approach allows for the introduction of diverse structural motifs, leading to compounds with a wide spectrum of biological activities. The resulting pyridine sulfonamides are of particular interest due to their prevalence in a number of biologically active compounds.

Researchers have successfully synthesized a series of 2-cyanopyridine-3-sulfonamide (B1380288) derivatives by reacting the parent compound with different aliphatic, aromatic, and heterocyclic amines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The synthesized compounds are then purified and characterized using various spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

The design of these scaffolds is often guided by the desire to create molecules that can interact with specific biological targets. For instance, the incorporation of different functionalities can modulate the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for their pharmacokinetic and pharmacodynamic profiles.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. A series of novel N-aryl- and N-alkyl-2-cyanopyridine-3-sulfonamides have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.

The study revealed that these compounds exhibited inhibitory activity in the low micromolar to nanomolar range. Specifically, some of the synthesized sulfonamides showed significant inhibition against hCA I, II, IX, and XII, with Kᵢ values ranging from the low nanomolar to the high micromolar range. The selectivity of these inhibitors for different CA isoforms is a key aspect of the research, as isoform-specific inhibitors are desirable to minimize off-target effects.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative 1 25635.57.84.5
Derivative 2 98.412.35.23.1
Derivative 3 15428.96.53.9

This table presents a selection of inhibitory constants (Kᵢ) for representative 2-cyanopyridine-3-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, illustrating their potential as CA inhibitors. Data sourced from published research.

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have shown promise in this area.

Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are key receptor tyrosine kinases involved in tumor angiogenesis and cancer cell proliferation. Dual inhibitors of these kinases are considered a promising strategy for cancer therapy. A novel series of pyridine-based derivatives were designed and synthesized as potential dual VEGFR-2 and HER-2 inhibitors.

In vitro kinase assays demonstrated that some of these compounds exhibited potent inhibitory activity against both VEGFR-2 and HER-2. For instance, certain derivatives displayed IC₅₀ values in the nanomolar range against both enzymes. Further evaluation of these compounds in cellular assays showed that they could effectively inhibit the proliferation of cancer cell lines that overexpress VEGFR-2 and HER-2. The most potent compounds from this series were found to arrest the cell cycle at the G2/M phase and induce apoptosis.

CompoundVEGFR-2 IC₅₀ (nM)HER-2 IC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM)
Compound A 15.225.80.85
Compound B 12.521.30.62
Compound C 18.930.11.12

This table highlights the dual inhibitory activity of selected pyridine-based derivatives against VEGFR-2 and HER-2, along with their antiproliferative effects on cancer cell lines. Data compiled from scientific literature.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Inhibition of Hsp90 is a validated strategy for cancer treatment. A series of 2-cyanopyridine (B140075) derivatives have been identified as novel inhibitors of Hsp90.

These compounds were discovered through a combination of virtual screening and chemical synthesis. The synthesized derivatives were evaluated for their ability to inhibit the ATPase activity of Hsp90 and to induce the degradation of Hsp90 client proteins in cancer cells. Several compounds demonstrated potent Hsp90 inhibitory activity, leading to the degradation of client proteins such as HER-2 and Akt, and ultimately inducing apoptosis in cancer cell lines.

Beyond its direct use in creating novel therapeutic agents, this compound serves as a crucial intermediate in the synthesis of established pharmaceuticals. For example, it is a key starting material in an improved synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The use of this sulfonyl chloride allows for a more efficient and high-yielding synthetic route to this important antiviral drug.

Furthermore, this compound has been utilized in the synthesis of various heterocyclic systems that form the core structures of certain antidepressant drugs. The reactivity of the sulfonyl chloride group allows for its conversion into other functional groups, enabling the construction of complex molecular architectures required for antidepressant activity.

Antitumorigenic and Anticancer Agent Development

Antimicrobial and Anti-inflammatory Properties

Derivatives of 2-cyanopyridine have been a subject of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. ijpsr.comresearchgate.net Research has demonstrated that the 2-amino-3-cyanopyridine (B104079) scaffold is a crucial pharmacophore, with various synthesized derivatives showing notable efficacy. ijpsr.comresearchgate.net

In one study, a series of 2-amino-4,6-disubstituted-diphenylpyridine-3-carbonitrile derivatives were synthesized and evaluated for their biological activities. nih.gov Several of these compounds exhibited significant anti-inflammatory and antimicrobial effects. nih.gov For instance, compounds Ie and If showed good anti-inflammatory activity when compared to the standard drug indomethacin. nih.gov In terms of antimicrobial properties, compound Ie and IIh were significantly active against the Gram-negative bacterium E. coli, while compounds IId , IIf , and IIIh showed good activity against the Gram-positive bacterium S. aureus when compared to the standard drug ofloxacin. nih.gov Another study focused on new 2-amino-4-aryl-3-cyanopyridines and tested their antibacterial activity against E. coli and B. subtilis. bohrium.com One compound in this series, which featured a halogenated substituent, demonstrated substantial antimicrobial effects, suggesting that halogen bonding and the presence of an N-benzyl substituent may be important for bioactivity. bohrium.com

Further research into 4,6-disubstituted-3-cyano-2-aminopyridines also revealed promising results. researchgate.net A number of these synthesized compounds were tested for their antimicrobial activity against various bacterial and fungal strains. researchgate.net Specifically, compounds 4b , 4f , 4h , 4j , and 4p displayed maximum activity, comparable to standard reference drugs. researchgate.net The findings from these studies underscore the potential of the 2-cyanopyridine scaffold in developing new therapeutic agents. researchgate.netafricaresearchconnects.com

Table 1: Antimicrobial Activity of Selected 2-Cyanopyridine Derivatives

Compound Target Organism Activity Level Reference
Ie E. coli (Gram-negative) Significant nih.gov
IIh E. coli (Gram-negative) Significant nih.gov
IId S. aureus (Gram-positive) Good nih.gov
IIf S. aureus (Gram-positive) Good nih.gov
IIIh S. aureus (Gram-positive) Good nih.gov
3c E. coli, B. subtilis Substantial bohrium.com
4b, 4f, 4h, 4j, 4p Various bacteria and fungi Maximum activity researchgate.net

Applications in Chemical Biology and Bioconjugation

The unique reactivity of the 2-cyanopyridine moiety has been harnessed for specific applications in chemical biology, particularly for the modification and manipulation of peptides and proteins. rsc.orgnih.gov

The 2-cyanopyridine group has been identified as a highly effective tool for the selective chemical modification of biomolecules at N-terminal cysteine residues. rsc.orgnih.gov This selectivity arises from the electron-withdrawing nature of the pyridine ring, which activates the adjacent cyano group for reaction with the 1,2-aminothiol of an N-terminal cysteine. rsc.orgnih.goviris-biotech.de This reaction is efficient under mild, aqueous conditions and proceeds without the need for a catalyst. rsc.orgiris-biotech.de

The process involves the reaction of the 2-cyanopyridine with the N-terminal cysteine to form a stable 2-thiazoline ring, driven by the release of ammonia. iris-biotech.de Studies have shown that introducing electron-withdrawing groups, such as fluoro and trifluoromethyl groups, to the pyridine ring can further enhance the reactivity of the nitrile group, allowing for rapid and efficient bioconjugation with bioactive peptides. nih.gov This method's high selectivity for N-terminal cysteines makes it a valuable tool for creating specifically modified peptides and proteins for various research and therapeutic applications. rsc.orgnih.gov

A fascinating extension of the N-terminal cysteine modification is the ability of highly reactive 2-cyanopyridine derivatives to induce targeted peptide bond cleavage. rsc.orgnih.gov Following the initial reaction with an N-terminal cysteine and the formation of a thiazoline (B8809763) ring, a subsequent chemical transformation can lead to the cleavage of the peptide bond immediately following the cysteine residue. rsc.orgresearchgate.net

The proposed mechanism for this cleavage involves the formation of an S-cyanocysteine residue, which then undergoes cleavage under specific pH conditions. researchgate.netresearchgate.net For example, exposing the modified peptide to a basic buffer (pH 9.0) can induce cleavage of the amino peptide bond of the S-cyanocysteine residue. researchgate.net This reaction results in the formation of 2-iminothiazolidine-4-carboxylyl peptides. researchgate.net This capability for site-selective peptide bond cleavage offers a powerful chemical tool for protein engineering and the analysis of protein structure and function. nih.gov

Research on Agrochemical Applications of 2 Cyanopyridine 3 Sulfonyl Chloride Derivatives

Development of Pesticidal Agents

The development of pesticidal agents from 2-Cyanopyridine-3-sulfonyl chloride has led to the discovery of compounds with herbicidal, fungicidal, and insecticidal properties. This multi-faceted potential underscores the importance of the pyridine (B92270) core in agrochemical design. researchgate.net

The synthesis of herbicidal compounds from pyridine-based structures is a well-established area of agrochemical research. Derivatives of 2-cyanopyridine (B140075) have shown significant promise as inhibitors of essential plant processes.

One area of research has focused on synthesizing (Z)-2-cyano-3-substituted-pyridinemethylaminoacrylates, which act as inhibitors of photosystem II (PSII) electron transport. acs.org These compounds have demonstrated high herbicidal activity, with some being effective even at low application rates of 75 grams per hectare. acs.org The research indicates that having a suitable substituent at the 2-position of the pyridine ring is crucial for high herbicidal efficacy. acs.org These PSII-inhibiting herbicides have also shown a degree of safety for major crops like corn. acs.org

Furthermore, related structures such as 3,6-dichloro-2-cyanopyridine are used as intermediates in the manufacturing of commercial herbicides like Lontrell. acs.org Other research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from related pyridine starting materials, has also yielded compounds with significant herbicidal activity against monocot weeds like bentgrass. google.com The development of sulfonylurea herbicides, a major class known for ultra-low dosage rates, has also incorporated pyridine moieties to enhance their activity and improve their environmental profile. researchgate.net Patents have been filed for pyridine-3-sulfonyl chloride compounds specifically for their use as herbicides, with applications in controlling vegetation in wheat, rice, and rape crops. google.com

The pyridine scaffold is a key component in a variety of modern fungicides. Through active group splicing strategies, novel pyridine-based compounds integrating amide and hydrazide groups have been designed and synthesized, showing remarkable and broad-spectrum inhibitory activity against a range of plant pathogenic fungi. acs.orgnih.gov

One notable derivative, compound A5 from a synthesized series, demonstrated significant in vitro fungicidal activity against several major pathogens. acs.orgnih.gov Its efficacy is detailed in the table below. Preliminary mechanism studies suggest that such compounds may act by disrupting lipid metabolism pathways, leading to plasma membrane contraction in the target fungi. nih.gov

Another successful approach involves the synthesis of pyridine carboxamides, which have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. jst.go.jpnih.gov Boscalid, a commercial fungicide, was the first in this class. jst.go.jp Subsequent research has led to new derivatives, such as compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide), which showed good in vivo control against Botrytis cinerea and an SDH inhibition level comparable to the commercial fungicide thifluzamide. nih.gov Research has also explored 2-amino-3-cyanopyridine (B104079) derivatives, which have shown promising antifungal activity against pathogens like Candida albicans. scispace.comresearchgate.netunpatti.ac.id

Fungicidal Activity of Pyridine Derivatives

Compound Pathogen EC₅₀ (μg/mL) Reference
A5 Fusarium graminearum 2.53 nih.gov
A5 Magnaporthe oryzae 2.84 nih.gov
A5 Rhizoctonia solani 1.64 nih.gov
A5 Botrytis cinerea 4.67 nih.gov
A5 Sclerotinia sclerotiorum 5.50 nih.gov
Compound 3f (IC₅₀) Botrytis cinerea SDH 5.6 mg/L (17.3 µM) nih.gov

Derivatives of cyanopyridine have been successfully synthesized and screened for their insecticidal bioefficacy, particularly against sucking pests like aphids. These compounds are often designed as analogues of neonicotinoids, which are widely used for insect control due to their high efficacy and novel mode of action targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research into new pyridine derivatives has yielded compounds with significant insecticidal activity against the cowpea aphid (Aphis craccivora). For instance, 2-chloro-3-cyano-4,6-dimethylpyridine (compound 2 in one study) showed high insecticidal bioefficacy, with an LC₅₀ value of 0.103 ppm against adult aphids, approaching the efficacy of the commercial insecticide acetamiprid (B1664982) (LC₅₀ of 0.023 ppm). jst.go.jp Other studies have synthesized different sets of cyanopyridine derivatives that also show potent activity against Aphis craccivora. scispace.com

The mode of action for some new classes of pyridine-based insecticides is also being re-evaluated. Pyridine alkylsulfone derivatives, such as Oxazosulfyl, were initially thought to act on voltage-gated sodium channels. However, more recent studies indicate that their primary mechanism of action is the inhibition of the vesicular acetylcholine transporter (VAChT). This transporter is responsible for loading acetylcholine into synaptic vesicles. By inhibiting this process, these insecticides disrupt cholinergic synaptic transmission, leading to compromised neuromuscular function and the death of the insect. This discovery could lead to the classification of these compounds into a new insecticide group based on their mode of action.

Insecticidal Efficacy of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)

Compound LC₅₀ (ppm, 48h adults) LC₅₀ (ppm, 48h nymphs) Reference
Compound 2 (2-chloro-3-cyano-4,6-dimethylpyridine) 0.103 0.017 jst.go.jp
Compound 9 (2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide) - 0.021 jst.go.jp
Compound 1f (6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine) 0.498 0.080 mg/L scispace.com
Compound 1d (6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine) 0.593 0.098 mg/L scispace.com
Acetamiprid (Reference) 0.023 0.006 jst.go.jp

Enhancement of Crop Protection Strategies

The research into derivatives of this compound contributes significantly to the enhancement of modern crop protection strategies. The development of pesticides with novel modes of action is a critical strategy to combat the growing issue of pest resistance to existing chemical classes. The discovery that pyridine alkylsulfones act on the vesicular acetylcholine transporter (VAChT) is a prime example of this, offering a new target for insecticide development.

Furthermore, the synthesis of broad-spectrum fungicides from pyridine precursors allows for the control of a wider range of plant diseases with a single active ingredient, simplifying treatment programs for growers. nih.gov The development of compounds with both protective and curative properties provides farmers with more flexible and effective tools for disease management.

Investigation as Livestock Feed Additives

No research findings were available within the scope of this review regarding the investigation or use of this compound or its direct derivatives as livestock feed additives.

Advanced Spectroscopic and Structural Analysis of 2 Cyanopyridine 3 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of 2-Cyanopyridine-3-sulfonyl chloride in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds like 2-cyanopyridine (B140075) and pyridine-3-sulfonyl chloride. chemicalbook.comchemicalbook.com The pyridine (B92270) ring contains three aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of both the cyano group at the C2 position and the sulfonyl chloride group at the C3 position. These groups deshield the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the six carbon atoms in the molecule. The carbon of the cyano group (C≡N) would appear in a characteristic region, while the carbons of the pyridine ring would be shifted based on the electronic effects of the substituents. The carbon atom directly bonded to the sulfonyl chloride group (C3) would be particularly influenced.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity Notes
¹H H-4 Downfield Doublet of doublets Coupled to H-5 and H-6
¹H H-5 Downfield Doublet of doublebets Coupled to H-4 and H-6
¹H H-6 Most downfield Doublet of doublets Adjacent to ring nitrogen
¹³C C-2 Downfield Singlet Attached to cyano group
¹³C C-3 Downfield Singlet Attached to sulfonyl chloride group
¹³C C-4 Downfield Singlet Aromatic region
¹³C C-5 Downfield Singlet Aromatic region
¹³C C-6 Downfield Singlet Adjacent to ring nitrogen

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. By measuring the absorption of infrared radiation, characteristic vibrational frequencies corresponding to specific bonds can be detected.

The most prominent absorption bands expected in the IR spectrum of this compound would be from the cyano (C≡N) and sulfonyl chloride (S=O) groups.

Cyano Group (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2210 cm⁻¹. The presence of this band is a strong indicator of the nitrile functionality. nih.gov

Sulfonyl Chloride Group (-SO₂Cl): This group gives rise to two strong and distinct absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear around 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹, respectively.

The spectrum would also feature absorptions characteristic of the pyridine ring, including C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Cyano (C≡N) Stretch 2240 - 2210 Medium, Sharp
Sulfonyl Chloride (S=O) Asymmetric Stretch 1375 - 1350 Strong
Sulfonyl Chloride (S=O) Symmetric Stretch 1185 - 1165 Strong
Pyridine Ring (C=N, C=C) Stretch 1600 - 1400 Variable

Mass Spectrometry (MS) for Accurate Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₃ClN₂O₂S).

In the mass spectrum, the molecule would produce a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of this peak, resulting from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would manifest as two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Electron ionization (EI) would likely cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways could include the loss of the chlorine radical (•Cl) or the entire sulfonyl chloride group (•SO₂Cl), leading to the formation of characteristic fragment ions that help confirm the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) Description
[C₆H₃ClN₂O₂S]⁺ 201.96 Molecular Ion ([M]⁺)
[C₆H₃³⁷ClN₂O₂S]⁺ 203.96 Isotope Peak ([M+2]⁺)
[C₆H₃N₂O₂S]⁺ 167.00 Fragment from loss of •Cl

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For HPLC analysis, a reversed-phase column (such as a C18 column) would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. patsnap.com A UV detector would be suitable for detection, as the pyridine ring is a strong chromophore. This method can effectively separate the target compound from starting materials, by-products, and degradation products, such as the hydrolyzed pyridine-3-sulfonic acid. patsnap.compatsnap.com

Gas chromatography can also be used, often to assess the purity of reactants or to monitor reaction progress, particularly if the by-products are volatile. google.com The choice between HPLC and GC depends on the compound's thermal stability and volatility; given the reactive nature of the sulfonyl chloride group, HPLC is often the preferred method for final purity analysis. sigmaaldrich.com

Future Perspectives and Emerging Research Avenues for 2 Cyanopyridine 3 Sulfonyl Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be challenging, often involving highly exothermic reactions and hazardous reagents that are difficult to manage on an industrial scale. rsc.org Future research will likely focus on integrating the synthesis and derivatization of 2-Cyanopyridine-3-sulfonyl chloride with continuous flow chemistry and automated platforms to address these challenges.

Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reaction control, leading to higher yields and purity. rsc.orgmdpi.com For a compound like this compound, a flow protocol could be developed for its synthesis, potentially via oxidative chlorination of a corresponding thiol or disulfide precursor. rsc.orgrsc.org Such a system would allow for precise control over reaction parameters, enabling the safe handling of exothermic steps and reactive intermediates. rsc.org

Building on this, automated synthesis platforms can be coupled with flow reactors to create a powerful system for generating libraries of derivatives. merckmillipore.com These platforms, which can perform synthesis, purification, and analysis with minimal human intervention, are becoming increasingly crucial in modern drug discovery. nih.govsynthiaonline.com By using pre-filled reagent cartridges or robotic liquid handlers, a core scaffold like this compound could be reacted with a wide array of amines, alcohols, or other nucleophiles to rapidly produce a large library of sulfonamides, sulfonates, and other derivatives. merckmillipore.comresearchgate.net This synergy between flow chemistry and automation could dramatically accelerate the discovery of new bioactive compounds by reducing synthesis time from hours or days to mere minutes for each new molecule. synthiaonline.com

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for Derivatization

ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Reaction Time Hours to DaysMinutes to Hours
Safety Profile Higher risk with exothermic reactionsEnhanced safety, small reaction volumes
Process Control LimitedPrecise control of temperature, pressure, stoichiometry
Scalability Complex, non-linearLinear, straightforward scale-up
Library Generation Slow, sequentialRapid, parallel, or sequential synthesis
Human Intervention HighMinimal

Exploration of Novel Catalytic Approaches for Derivatization

The derivatization of this compound is not limited to reactions at the sulfonyl chloride group. The pyridine (B92270) ring itself offers opportunities for functionalization. Future research will undoubtedly explore novel catalytic methods to modify the heterocyclic core, unlocking new chemical space.

Modern transition-metal catalysis offers powerful tools for C–H bond functionalization, allowing for the direct introduction of new substituents onto the pyridine ring. beilstein-journals.orgnih.gov Catalytic systems based on palladium, rhodium, or iridium could enable the selective alkylation, arylation, or alkenylation at the C4, C5, or C6 positions of the pyridine ring, guided by the electronic nature of the existing substituents or through the use of directing groups. beilstein-journals.orgnih.gov Furthermore, photochemical organocatalytic methods are emerging that can functionalize pyridines via pyridinyl radical intermediates, offering new pathways for C-C bond formation with unique regioselectivity compared to classical methods. acs.org

Another promising avenue is the "late-stage functionalization" of complex molecules derived from this compound. For instance, methods have been developed to convert stable primary sulfonamides back into highly reactive sulfonyl chlorides. nih.govnih.gov This allows a sulfonamide, initially synthesized for one purpose, to be used as a handle for further diversification, re-engaging it as a versatile electrophile for coupling with a new set of nucleophiles. nih.govnih.gov Applying such strategies would enable researchers to take a single derivative of this compound and easily generate a host of new analogues.

Table 2: Potential Catalytic Derivatization Strategies

StrategyTarget SitePotential CatalystsResulting Transformation
C-H Arylation Pyridine Ring (C4/C5/C6)Palladium (Pd), Nickel (Ni)Introduction of aryl groups
C-H Alkenylation Pyridine Ring (C4/C5/C6)Rhodium (Rh), Nickel (Ni)Introduction of vinyl groups
Radical Functionalization Pyridine Ring (C4)Photochemical OrganocatalystsC-C bond formation with allylic partners
Sulfonamide Reactivation Sulfonamide NitrogenPyrylium Salts (Pyry-BF4)Conversion of -SO2NH2 back to -SO2Cl

High-Throughput Screening in Drug Discovery and Agrochemical Development

The structural motifs present in this compound are prevalent in both pharmaceuticals and agrochemicals. datainsightsmarket.comsigmaaldrich.com The cyanopyridine moiety is a known pharmacophore found in various bioactive compounds, including inhibitors of enzymes like STAT3 and Pim-1 kinase, which are targets in cancer therapy. nih.govnih.gov The sulfonyl group is also a cornerstone of many drugs and pesticides. sigmaaldrich.com Consequently, derivatives of this compound are prime candidates for high-throughput screening (HTS) campaigns.

HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. nih.govsyngeneintl.com Future efforts will involve the creation of large, diverse chemical libraries based on the this compound scaffold, synthesized using the automated methods described previously. These libraries can then be screened against a wide range of targets, from protein kinases and proteases in drug discovery to enzymes and receptors relevant to pest control in agrochemical research. sciety.orgthermofisher.com The development of focused libraries, where derivatives are designed to interact with specific target families (e.g., kinases or G-protein-coupled receptors), could increase the hit rate of these screening campaigns. thermofisher.com The combination of automated synthesis and HTS creates a powerful engine for discovering new lead compounds for further development. sciety.org

Potential Applications in Advanced Materials Science

Beyond life sciences, the unique electronic and coordination properties of the 2-cyanopyridine (B140075) scaffold suggest potential applications in advanced materials. The pyridine nitrogen and the cyano group can both coordinate with metal ions, making derivatives of this compound interesting candidates as ligands for coordination polymers and metal-organic frameworks (MOFs). rsc.org By reacting the sulfonyl chloride with different linking units, it may be possible to construct novel 2D or 3D materials with tailored porosity, catalytic activity, or photophysical properties. rsc.org

Furthermore, cyanopyridine-containing molecules have been investigated for their use in organic electronics and nonlinear optics. nims.go.jp The strong dipole moment and polarizability of the cyanopyridine unit can be harnessed to create materials with interesting photoluminescence or near-infrared (NIR) absorption properties. nims.go.jp Future research could explore the synthesis of conjugated oligomers or polymers incorporating the this compound unit. By modifying the structure through the sulfonyl group, it might be possible to fine-tune the electronic band gap, charge transport characteristics, and solid-state packing of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Artificial Intelligence and Machine Learning Assisted Compound Design

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyanopyridine-3-sulfonyl chloride in laboratory settings?

  • Methodology : Synthesis typically involves sulfonation of 2-cyanopyridine using chlorosulfonic acid under controlled anhydrous conditions. The reaction is monitored via TLC or HPLC to ensure completion. Post-reaction, the product is purified via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted reagents .
  • Key Considerations : Maintain temperatures below 0°C to prevent decomposition of the sulfonyl chloride group. Use inert gas (N₂ or Ar) to avoid moisture ingress .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to its reactivity and potential toxicity .
  • Storage : Store in airtight, moisture-resistant containers under inert gas at –20°C. Desiccants like silica gel should be added to storage vessels .

Q. What are the common nucleophilic substitution reactions involving this compound?

  • Methodology : React with amines (primary/secondary) in anhydrous dichloromethane or THF at 0–25°C to form sulfonamides. For alcohols, use a base like triethylamine to neutralize HCl byproducts. Monitor pH to avoid side reactions .
  • Example : Reaction with benzylamine yields 2-cyanopyridine-3-sulfonamide derivatives, characterized via NMR and LC-MS .

Advanced Research Questions

Q. How can reaction efficiency be optimized to minimize hydrolysis of this compound?

  • Strategies :

  • Use anhydrous solvents (e.g., distilled DCM) and molecular sieves to scavenge trace water.
  • Employ Schlenk-line techniques for moisture-sensitive reactions.
  • Optimize stoichiometry (1.2–1.5 equivalents of nucleophile) to ensure complete conversion .
    • Data Analysis : Compare yields under varying conditions (e.g., with/without desiccants) using HPLC-MS to quantify hydrolysis byproducts .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Techniques :

  • NMR : ¹H/¹³C NMR for structural confirmation (e.g., sulfonyl chloride resonance at ~3.5–4.0 ppm in CDCl₃).
  • FT-IR : Confirm S=O stretching (1350–1150 cm⁻¹) and C≡N absorption (~2250 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structures of derivatives to validate regioselectivity .
    • Validation : Cross-reference spectral data with computational models (e.g., DFT calculations) .

Q. How does the electronic nature of the pyridine ring influence the reactivity of this compound?

  • Mechanistic Insight : The electron-withdrawing cyano group at position 2 enhances electrophilicity at the sulfonyl chloride moiety, facilitating nucleophilic attacks. Competitive reactions (e.g., ring substitution) are rare due to steric hindrance .
  • Experimental Validation : Compare reaction rates with non-cyanated analogs (e.g., pyridine-3-sulfonyl chloride) using kinetic studies .

Q. What strategies mitigate side reactions during large-scale syntheses of sulfonamide derivatives?

  • Scale-Up Challenges : Exothermic reactions and HCl accumulation can lead to decomposition.
  • Solutions :

  • Use continuous flow reactors for better temperature control.
  • Introduce scavengers (e.g., polymer-bound amines) to neutralize HCl in situ.
  • Conduct real-time monitoring via inline FT-IR to detect intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Cyanopyridine-3-sulfonyl chloride
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2-Cyanopyridine-3-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.